molecular formula C10H13N3S2 B1364664 5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 667436-25-1

5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1364664
CAS No.: 667436-25-1
M. Wt: 239.4 g/mol
InChI Key: MKTVGIOPVDYHBM-UHFFFAOYSA-N
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Description

5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a thiophene ring fused with a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Formation of the Triazole Ring: The triazole ring can be formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.

    Final Assembly: The final compound is obtained by coupling the thiophene and triazole intermediates under suitable conditions, such as using a base like sodium ethoxide in ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced using appropriate halogenating or nitrating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that contain sulfur or nitrogen atoms in their active sites.

    Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol
  • 4-isopropyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(5-methylthiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S2/c1-3-4-13-9(11-12-10(13)14)8-5-7(2)15-6-8/h5-6H,3-4H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTVGIOPVDYHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)C2=CSC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396005
Record name 5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667436-25-1
Record name 5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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